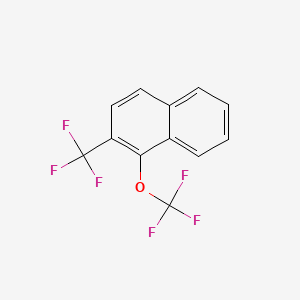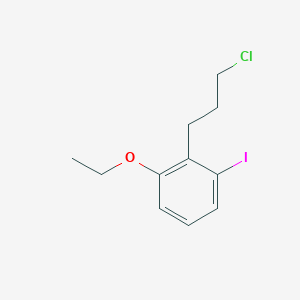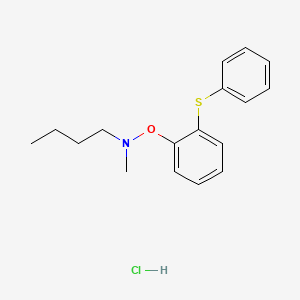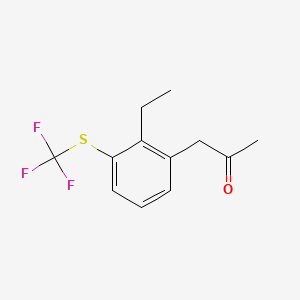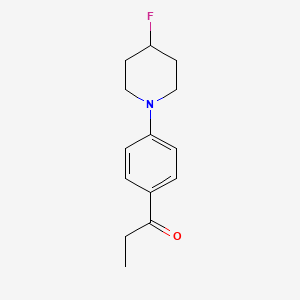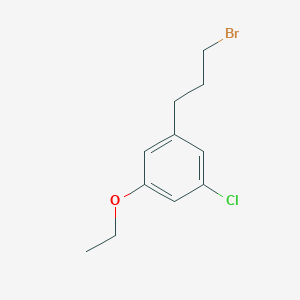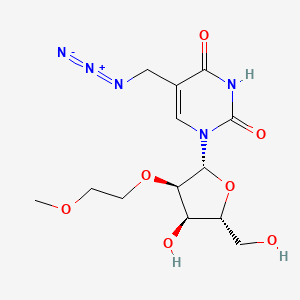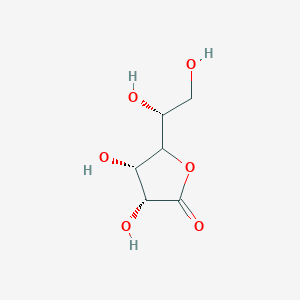
d-Gulonic g-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d-Gulonic g-lactone: is an organic compound with the molecular formula C₆H₁₀O₆. It is a lactone form of d-Gulonic acid and is a white crystalline solid that is soluble in water. This compound is a key intermediate in the biosynthesis of ascorbic acid (vitamin C) in many plants and animals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: d-Gulonic g-lactone can be synthesized from d-glucose through a series of oxidation and lactonization reactions. The process typically involves the oxidation of d-glucose to d-gluconic acid, followed by further oxidation to d-gulonic acid, and finally cyclization to form this compound.
Enzymatic Synthesis: Enzymes such as glucose oxidase and gluconolactonase can be used to catalyze the conversion of d-glucose to this compound under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or fungi are used to convert glucose or other sugars into this compound through a series of enzymatic reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: d-Gulonic g-lactone can undergo oxidation to form d-glucaric acid.
Reduction: It can be reduced to form d-gulonic acid.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form d-gulonic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Hydrolysis: Hydrolysis can occur simply in the presence of water, often accelerated by acidic or basic conditions.
Major Products:
Oxidation: d-Glucaric acid.
Reduction: d-Gulonic acid.
Hydrolysis: d-Gulonic acid.
Applications De Recherche Scientifique
Chemistry:
- d-Gulonic g-lactone is used as a precursor in the synthesis of various organic compounds, including ascorbic acid.
- It serves as a chiral building block in organic synthesis.
Biology:
- It is studied for its role in the biosynthesis of ascorbic acid in plants and animals.
- Research on its metabolic pathways helps in understanding vitamin C biosynthesis.
Medicine:
- This compound is investigated for its potential antioxidant properties.
- It is used in the study of metabolic disorders related to vitamin C deficiency.
Industry:
- It is used in the production of ascorbic acid (vitamin C) supplements.
- It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Mécanisme D'action
d-Gulonic g-lactone exerts its effects primarily through its role as a precursor in the biosynthesis of ascorbic acid. The compound is converted to ascorbic acid through a series of enzymatic reactions involving gulonolactone oxidase. This enzyme catalyzes the oxidation of this compound to ascorbic acid, which then participates in various biochemical pathways, including collagen synthesis, antioxidant defense, and immune function.
Comparaison Avec Des Composés Similaires
d-Gluconic acid: Another oxidation product of glucose, but it does not form a lactone.
d-Glucuronic acid: Similar in structure but contains an additional carboxyl group.
d-Galactonic acid: An isomer of d-Gulonic acid with a different arrangement of hydroxyl groups.
Uniqueness:
- d-Gulonic g-lactone is unique in its ability to cyclize to form a stable lactone ring, which is a crucial intermediate in the biosynthesis of ascorbic acid.
- Its role in vitamin C biosynthesis distinguishes it from other similar compounds, making it essential for understanding and studying vitamin C metabolism.
Propriétés
Formule moléculaire |
C6H10O6 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
(3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5?/m1/s1 |
Clé InChI |
SXZYCXMUPBBULW-IOVATXLUSA-N |
SMILES isomérique |
C([C@H](C1[C@H]([C@H](C(=O)O1)O)O)O)O |
SMILES canonique |
C(C(C1C(C(C(=O)O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B14051373.png)
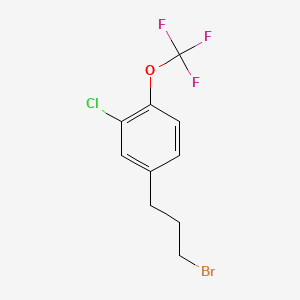
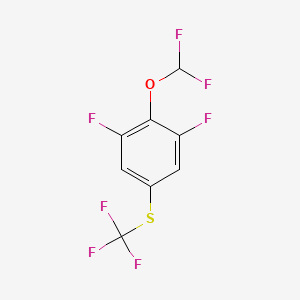


![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
